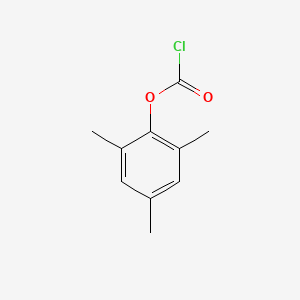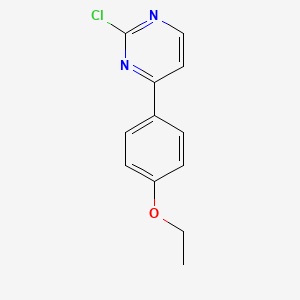
2-(Benzylamino)-1-(4-bromophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylamino)-1-(4-bromophenyl)ethanol is an organic compound that features a benzylamino group attached to an ethanol backbone, with a bromine atom substituted on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-1-(4-bromophenyl)ethanol typically involves the reaction of 4-bromoacetophenone with benzylamine. The reaction proceeds through a nucleophilic addition mechanism, where benzylamine attacks the carbonyl carbon of 4-bromoacetophenone, followed by reduction to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylamino)-1-(4-bromophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-benzylamino-1-(4-bromo-phenyl)-ethanone.
Reduction: Formation of 2-benzylamino-1-(4-bromo-phenyl)-ethane.
Substitution: Formation of 2-benzylamino-1-(4-hydroxy-phenyl)-ethanol or 2-benzylamino-1-(4-amino-phenyl)-ethanol.
Applications De Recherche Scientifique
2-(Benzylamino)-1-(4-bromophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Benzylamino)-1-(4-bromophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity or altering their function. The bromine atom on the phenyl ring may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzylamino-1-phenyl-ethanol: Lacks the bromine substitution, which may affect its reactivity and biological activity.
2-Amino-1-(4-bromo-phenyl)-ethanol: Similar structure but with an amino group instead of a benzylamino group.
2-Benzylamino-1-(4-chloro-phenyl)-ethanol: Contains a chlorine atom instead of bromine, which may influence its chemical properties.
Uniqueness
2-(Benzylamino)-1-(4-bromophenyl)ethanol is unique due to the presence of both the benzylamino group and the bromine substitution on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H16BrNO |
|---|---|
Poids moléculaire |
306.20 g/mol |
Nom IUPAC |
2-(benzylamino)-1-(4-bromophenyl)ethanol |
InChI |
InChI=1S/C15H16BrNO/c16-14-8-6-13(7-9-14)15(18)11-17-10-12-4-2-1-3-5-12/h1-9,15,17-18H,10-11H2 |
Clé InChI |
GZFWXAXTKVREAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)Br)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(Methanesulfonyl)phenyl]-1-phenylethan-1-one](/img/structure/B8692764.png)
![1-[2-(trifluoromethyl)phenyl]-1H-imidazole-2-carboxylic acid](/img/structure/B8692776.png)



![5-Methoxy-1-phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8692800.png)


